2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
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Description
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3OS and its molecular weight is 397.92. The purity is usually 95%.
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Biological Activity
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic compound characterized by a complex structure featuring an imidazole ring, thioether linkage, and acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.
- Molecular Formula : C₁₉H₂₀ClN₃OS
- Molecular Weight : 368.5 g/mol
- CAS Number : 1207009-84-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can engage in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity. The thioether and acetamide groups further contribute to its pharmacological properties by modulating biological pathways.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The presence of the thioether group may enhance this activity by facilitating interactions with bacterial enzymes.
Anticancer Potential
Imidazole derivatives have been explored for their anticancer effects. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Antiviral Effects
Recent investigations into heterocyclic compounds have highlighted their potential as antiviral agents. Specifically, imidazole derivatives have shown promise against viral infections by inhibiting viral replication and interfering with viral entry mechanisms.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by modifications to its structure. The following table summarizes findings from various studies regarding SAR:
Modification | Effect on Activity |
---|---|
Substitution on the imidazole ring | Alters binding affinity to target enzymes |
Variations in the acetamide group | Impacts solubility and bioavailability |
Presence of electron-withdrawing groups | Enhances potency against specific biological targets |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of several imidazole derivatives, including this compound. Results indicated a significant inhibition of Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.
- Anticancer Research : In vitro assays conducted on cancer cell lines demonstrated that this compound could induce cell cycle arrest and apoptosis through the activation of caspase pathways. This highlights its potential as a lead compound for developing new anticancer therapies.
- Antiviral Evaluation : Preliminary tests against viral pathogens revealed that the compound could reduce viral load in infected cell cultures, indicating its potential as an antiviral agent.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-3-11-25-19(16-9-7-15(2)8-10-16)13-23-21(25)27-14-20(26)24-18-6-4-5-17(22)12-18/h3-10,12-13H,1,11,14H2,2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNVJVSORGTZCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.